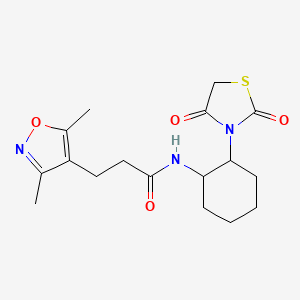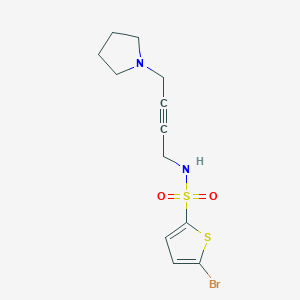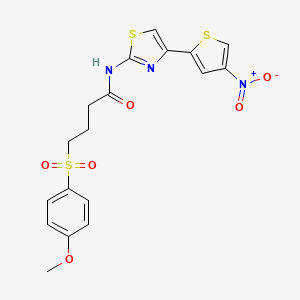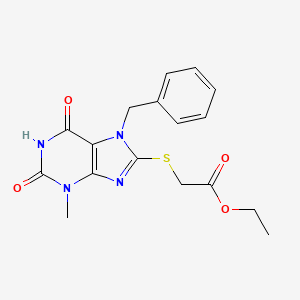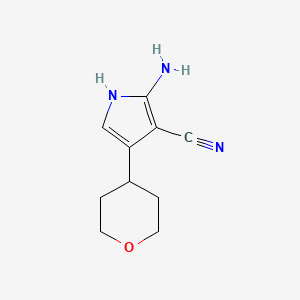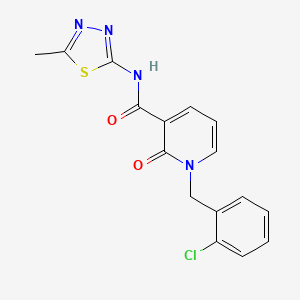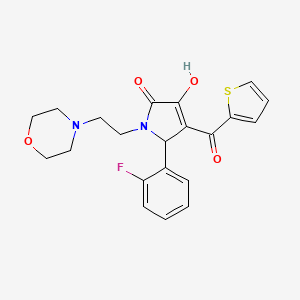
5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research into compounds that incorporate elements such as fluorophenyl, morpholinoethyl, and thiophene-carbonyl groups often focuses on their synthesis and characterization. For example, studies on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups have shown significant biological activities, demonstrating the importance of these compounds in the development of new pharmaceuticals (Gorle et al., 2016). These studies emphasize the role of fluorine and morpholine in modulating the biological activity of synthesized compounds.
Biological and Pharmacological Activities
Compounds with structural similarities to the one have been explored for various biological activities. For instance, derivatives of pyrimidine with morpholinophenyl substituents have been evaluated for larvicidal activity, showcasing the potential of such compounds in pest control applications (Gorle et al., 2016). This suggests that research into the specific compound might also explore biological or pharmacological applications.
Electronic and Optical Properties
The study of thiophene-pyrrole mixed hexamers end-capped with phenyl and pentafluorophenyl groups provides insights into their electronic, optical, and field-effect transistor (FET) properties (Nishinaga et al., 2011). Such research indicates the potential of these compounds in electronic and optoelectronic devices, suggesting avenues for the application of the compound in materials science.
Antimicrobial and Anticancer Activities
Research on compounds with morpholino and thiophene components also includes the investigation of their antimicrobial and anticancer activities. For example, Schiff bases synthesized from thiophene derivatives have shown significant antimicrobial activity (Puthran et al., 2019). This highlights the potential for compounds with similar structural features to be explored for their efficacy in treating infections or cancer.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-15-5-2-1-4-14(15)18-17(19(25)16-6-3-13-29-16)20(26)21(27)24(18)8-7-23-9-11-28-12-10-23/h1-6,13,18,26H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSKSDNRNPXFJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
CAS RN |
381188-66-5 |
Source


|
| Record name | 5-(2-FLUOROPHENYL)-3-HYDROXY-1-[2-(4-MORPHOLINYL)ETHYL]-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

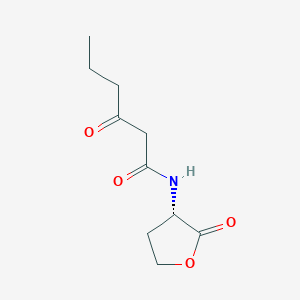
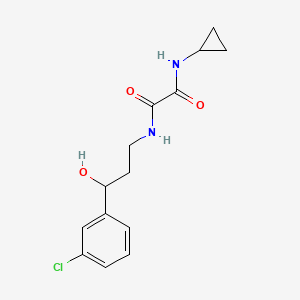
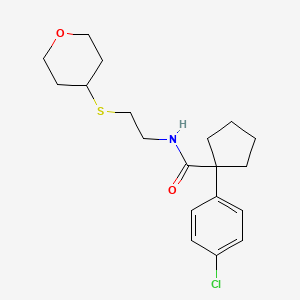
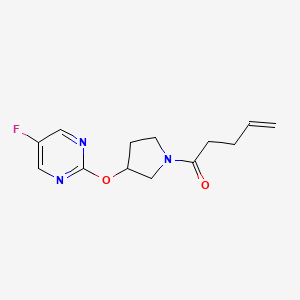
![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)
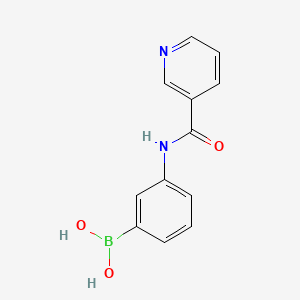

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
